3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride
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Overview
Description
3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of multiple functional groups and rings in its structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Target of Action
The specific targets of imidazole-containing compounds can vary widely depending on their structure and functional groups. Some imidazole derivatives are known to target enzymes, receptors, or ion channels, among others .
Mode of Action
The mode of action of imidazole-containing compounds is also diverse and depends on their specific targets. For example, some imidazole derivatives can inhibit the activity of certain enzymes, while others can modulate the function of receptors or ion channels .
Biochemical Pathways
Imidazole-containing compounds can affect various biochemical pathways depending on their targets. For instance, they can influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can include changes in enzyme activity, alterations in signal transduction, modulation of receptor function, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and individual patient characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride is studied for its potential biological activities. It may be used as a probe to understand biological pathways or as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Piperidine derivatives
Imidazo[1,5-a]pyrazine derivatives
Other heterocyclic compounds
Uniqueness: 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,7-dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-10-15-13(11-3-5-14-6-4-11)12-9-16(2)7-8-17(10)12;;/h11,14H,3-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVCMMOVMSHCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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